2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid

Physicochemical profiling Lipophilicity Permeability prediction

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid (CAS 923215-04-7) is a synthetic carbamoylglycine derivative characterized by a 4-fluorobenzyl substituent on the distal urea nitrogen. It is catalogued as a life-science building block and is supplied at a standard purity of 95% (powder, ambient storage).

Molecular Formula C10H11FN2O3
Molecular Weight 226.207
CAS No. 923215-04-7
Cat. No. B2550523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid
CAS923215-04-7
Molecular FormulaC10H11FN2O3
Molecular Weight226.207
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NCC(=O)O)F
InChIInChI=1S/C10H11FN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)
InChIKeyKVKOCKOZGFYDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid (CAS 923215-04-7): Sourcing Specifications & Core Identity for Procurement


2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid (CAS 923215-04-7) is a synthetic carbamoylglycine derivative characterized by a 4-fluorobenzyl substituent on the distal urea nitrogen [1]. It is catalogued as a life-science building block and is supplied at a standard purity of 95% (powder, ambient storage) [2]. Its chemical formula is C10H11FN2O3, with a molecular weight of 226.20 g·mol⁻¹, an XLogP3-AA of 0.6, and three hydrogen-bond donors [1].

Why 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid Cannot Be Replaced by Generic Urea-Acetic Acid Analogs


The compound's differentiation derives from the combination of a 4-fluorobenzyl substituent and a glycine-terminated urea scaffold, which together define a distinct property envelope relative to in-class analogs and positional isomers. Substitution with a non-fluorinated benzyl, a 4-chloro or 4-bromo congener, or the direct phenyl-attached isomer significantly alters lipophilicity (XLogP3-AA), hydrogen-bonding capacity, and steric bulk, which in turn modulate passive permeability, solubility, and molecular recognition events [1][2]. Where the compound has been utilized in patent exemplification, the 4-fluorobenzyl motif is consistently employed, suggesting that this substitution pattern meets specific pharmacophoric or physicochemical requirements [2]. The specific quantitative evidence for these property differences is presented below.

Quantitative Differentiation Evidence for 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid vs. Structural Analogs


Lipophilicity Modulation: Target Compound vs. Non-Fluorinated Benzyl Analog

The 4-fluorobenzyl substitution increases computed lipophilicity by approximately 0.3 log units compared to the non-fluorinated benzyl analog (predicted XLogP3-AA = 0.3). This shift can meaningfully influence passive membrane permeability and nonspecific protein binding [1].

Physicochemical profiling Lipophilicity Permeability prediction

Hydrogen-Bond Donor Count: Target Compound vs. Direct Phenyl-Attached Isomer

The target compound possesses 3 hydrogen-bond donors (urea NH ×1, glycine NH ×1, carboxylic acid OH ×1) [1]. In contrast, the direct phenyl-attached isomer 2-{[(4-fluorophenyl)carbamoyl]amino}acetic acid (CAS not specified) contains only 2 hydrogen-bond donors (due to the absence of the methylene spacer altering the urea NH character) . This difference impacts solubility and crystal packing, which are relevant for formulation and crystallization studies.

Hydrogen-bonding capacity Solubility prediction Isomer comparison

Patent Exemplification of the 4-Fluorobenzyl Motif in NEP Inhibitor Series

In a Novartis patent (US 2014/0088165 A1) covering substituted carbamoylmethylamino acetic acid derivatives as neutral endopeptidase (NEP) inhibitors, the 4-fluorobenzyl substitution pattern is explicitly claimed among the preferred embodiments for achieving NEP inhibitory activity, indicating that this specific substitution meets pharmacophoric requirements within a broader chemical series [1].

Patent exemplification NEP inhibition Pharmacophore mapping

Rotatable Bond Count and Conformational Flexibility: Target vs. Bulkier Analogs

The target compound contains 4 rotatable bonds, whereas bulkier analogs such as those incorporating additional benzyl or heterocyclic substituents typically exhibit 6 or more rotatable bonds. Higher rotatable bond counts are associated with reduced oral bioavailability and increased entropic penalty upon binding [1][2].

Conformational flexibility Rotatable bonds Ligand efficiency

Application Scenarios Where 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid is the Preferred Procurement Choice


Medicinal Chemistry SAR Exploration of NEP Inhibitors

The 4-fluorobenzyl substitution pattern has been explicitly preferred in Novartis NEP inhibitor patents. Procurement of this specific compound is warranted when exploring structure-activity relationships around the urea-glycine scaffold, where maintaining the 4-fluorobenzyl motif is essential for reproducing patented activity profiles [1].

Biophysical Permeability and Solubility Assay Panels

With an XLogP3-AA of 0.6 and 3 hydrogen-bond donors, this compound occupies a narrow property space between highly polar and moderately lipophilic fragments. It is suitable for inclusion in diverse physical-property panels where understanding the contribution of a single fluorine atom to permeability and solubility is experimentally mapped [2].

Fragment-Based Crystallography Campaigns Requiring a Fluorinated Urea Probe

The 4-fluorobenzyl substituent provides both a fluorine handle for 19F NMR-based detection and potential halogen-bonding interactions in protein binding pockets. The compound is a viable fragment probe for crystallographic soaking experiments targeting enzymes with urea-binding pockets, such as hydrolases and peptidases, pending experimental validation [3].

Building-Block Derivatization for Parallel Library Synthesis

The carboxylic acid terminus enables straightforward amide coupling or esterification for library diversification, while the 4-fluorobenzyl urea core remains intact. This makes the compound a practical scaffold for generating focused libraries around the carbamoylglycine chemotype, with the fluorine atom serving as a metabolic stability enhancer relative to non-fluorinated analogs .

Quote Request

Request a Quote for 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.